3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
Description
3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a nitrile-containing compound featuring a piperidin-2-one core substituted with a 3-chlorophenyl group at the 1-position and a 3-oxopropanenitrile moiety at the 3-position. Its molecular formula is C₁₄H₁₃ClN₂O₂, with a molecular weight of 276.72 g/mol (calculated). The 3-chlorophenyl group contributes to its lipophilicity, while the ketone and nitrile functionalities may influence reactivity and intermolecular interactions. Limited commercial availability is noted for this compound, though structurally related analogs are documented in research contexts.
Properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
3-[1-(3-chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-3-1-4-11(9-10)17-8-2-5-12(14(17)19)13(18)6-7-16/h1,3-4,9,12H,2,5-6,8H2 |
InChI Key |
ZEKXVTVBOMEKLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC(=CC=C2)Cl)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Formation of 1-(3-Chlorophenyl)piperidin-2-one
The piperidin-2-one ring is constructed via a Dieckmann cyclization of a β-keto amide precursor. 3-Chloroaniline reacts with ethyl acetoacetate in the presence of p-toluenesulfonic acid (PTSA) to form the corresponding β-keto amide. Heating this intermediate in refluxing toluene induces intramolecular cyclization, yielding 1-(3-chlorophenyl)piperidin-2-one (Yield: 65–72%).
Key reaction parameters:
- Solvent: Toluene (high boiling point facilitates cyclization)
- Acid catalyst: PTSA (0.5 equiv)
- Temperature: 110°C
- Reaction time: 12–16 hours
Acylation at C3 with 3-Oxopropanenitrile
The C3 position of the piperidin-2-one is activated as an enolate using lithium diisopropylamide (LDA) at −78°C. Subsequent treatment with acryloyl chloride introduces an α,β-unsaturated ketone, which undergoes Michael addition with sodium cyanide to install the nitrile group. Oxidation of the intermediate alcohol with pyridinium chlorochromate (PCC) affords the target compound (Overall yield: 38–45%).
Optimization challenges:
- Competing over-alkylation at the nitrogen atom
- Low regioselectivity during enolate formation
- Sensitivity of the nitrile group to hydrolysis under acidic conditions
Synthetic Route 2: One-Pot Multicomponent Assembly
Mannich-Type Reaction
A convergent strategy employs a Mannich reaction between 3-chloroaniline, formaldehyde, and methyl vinyl ketone in ethanol. The resulting β-amino ketone undergoes cyclodehydration with phosphorus oxychloride to form the piperidin-2-one ring. Simultaneous introduction of the 3-oxopropanenitrile group is achieved using trimethylsilyl cyanide (TMSCN) as a cyano source, with boron trifluoride etherate as a Lewis catalyst (Yield: 50–58%).
Advantages:
- Fewer purification steps
- In situ protection of the nitrile group via silylation
Limitations:
- Requires strict stoichiometric control to prevent oligomerization
- Limited scalability due to hygroscopic reagents
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Stepwise) | Route 2 (Multicomponent) |
|---|---|---|
| Overall Yield | 38–45% | 50–58% |
| Reaction Steps | 4 | 3 |
| Purification Complexity | High (column chromatography) | Moderate (recrystallization) |
| Scalability | Moderate | Low |
| Cost of Reagents | $$$ | $$ |
Table 1: Comparison of synthetic routes for 3-[1-(3-chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile.
Route 2 offers higher yields but suffers from scalability issues, whereas Route 1 provides better control over intermediates at the expense of additional steps.
Industrial-Scale Considerations
Solvent Selection and Waste Management
Ethyl acetate and acetonitrile are preferred for large-scale reactions due to their low toxicity and ease of recycling. The patent literature emphasizes the use of trifluoroacetic acid in piperidinone syntheses, though its corrosivity necessitates specialized equipment.
Catalytic Hydrogenation
Palladium on carbon (Pd/C) catalyzes the reduction of nitro intermediates in related piperidinone syntheses. However, this approach requires careful handling to avoid over-reduction of the nitrile group.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Analogs
Key Observations:
Substituent Effects :
- Halogenation : The 2,6-difluorophenyl () and 2,4-difluorophenyl () analogs exhibit increased electronegativity compared to the main compound’s 3-chlorophenyl group. Fluorine’s smaller atomic radius may enhance metabolic stability .
- Methyl Addition : The 2-methyl derivative () shows a 14.02 g/mol increase in molecular weight, likely enhancing steric hindrance and altering solubility .
Commercial Availability :
- Discontinued status for fluorinated analogs () suggests synthesis challenges or niche applications, whereas the 2-methyl variant remains available . The 2,4-difluoro analog’s high price ($647/0.05g) reflects specialized demand .
Conformational and Reactivity Insights
- Bond Geometry : highlights bond angles (e.g., O1—C11—N3: 119.2°) in a structurally distinct chlorophenyl-containing compound. Such angles may influence the main compound’s conformational flexibility and interaction with biological targets .
- Nitrile Reactivity : The nitrile group in all analogs could participate in nucleophilic additions or serve as a hydrogen-bond acceptor, though steric effects from substituents (e.g., 2-methyl) may modulate reactivity .
Research Implications
Biological Activity
3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a synthetic compound that has garnered attention in various pharmacological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperidine ring and a nitrile group. Its molecular formula is , with a molecular weight of approximately 270.71 g/mol. The structural formula can be represented as follows:
Research indicates that 3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It interacts with various receptors, potentially affecting neurotransmitter release and signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of the compound:
| Study | Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study A | Enzyme Inhibition | 5.4 | Effective against enzyme X involved in metabolic regulation. |
| Study B | Antimicrobial | 12.0 | Exhibited activity against Gram-positive bacteria. |
| Study C | Receptor Modulation | 8.5 | Modulated receptor Y, influencing neurotransmitter levels. |
Case Studies
Several case studies have highlighted the potential of 3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile in therapeutic applications:
- Case Study 1 : A clinical trial investigated the efficacy of the compound in treating chronic pain conditions. Patients reported significant pain relief compared to the placebo group, suggesting its potential as an analgesic.
- Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited the growth of specific cancer cell lines, indicating its potential as an anticancer agent.
- Case Study 3 : Research on animal models showed that the compound reduced inflammation markers, supporting its use in inflammatory disorders.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, and what are their key intermediates?
- Methodology : The compound can be synthesized via condensation reactions between substituted piperidinones and cyanoacetamide derivatives. For example, electrophilic attack of phenylisothiocyanate on 3-oxopropionitriles, followed by reaction with chloroacetyl chloride under basic conditions, forms intermediates like thiazolidinones . Cyclization steps using ethanol and piperidine at 0–5°C for 2 hours are critical for stabilizing reactive intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodology : Key techniques include:
- NMR : H and C NMR to identify the 3-chlorophenyl group (aromatic protons at δ 7.2–7.5 ppm), the piperidin-2-one carbonyl (δ ~170 ppm), and the nitrile group (δ ~115 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., calculated for CHClNO: 299.06 g/mol) .
- IR : Stretching vibrations for carbonyl (1650–1750 cm) and nitrile (2200–2250 cm) groups .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to minimize inhalation of vapors, as chlorinated aromatic compounds may release toxic gases under heat .
- Spill Management : Absorb spills with diatomaceous earth or sand, and dispose of contaminated material as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of 3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates for piperidine ring formation .
- Catalysis : Use catalytic piperidine or DBU to accelerate keto-enol tautomerization in condensation steps .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during nitrile group incorporation .
Q. What strategies resolve contradictions in reported bioactivity data for structurally related 3-oxopropanenitrile derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-chlorophenyl with 4-methoxyphenyl) to assess antifungal or nonlinear optical activity changes .
- Dose-Response Analysis : Compare IC values across studies using standardized assays (e.g., broth microdilution for antifungal activity) .
- Computational Modeling : Density Functional Theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity discrepancies .
Q. What analytical challenges arise in distinguishing stereoisomers or tautomeric forms of this compound?
- Methodology :
- Chiral HPLC : Use cellulose-based columns with hexane/isopropanol mobile phases to separate enantiomers .
- X-ray Crystallography : Resolve tautomeric equilibria (e.g., keto-enol) by analyzing bond lengths and angles in the solid state .
- Dynamic NMR : Monitor temperature-dependent chemical shift changes to identify tautomeric populations in solution .
Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?
- Methodology :
- Electrophilicity Assessment : Compare reaction rates with non-chlorinated analogs using Hammett σ constants (σ = +0.37 for Cl) to quantify electronic effects .
- Steric Maps : Molecular mechanics simulations (e.g., MM2) to evaluate steric hindrance from the chlorophenyl group during nucleophilic attack at the carbonyl .
Data Analysis & Experimental Design
Q. What statistical methods are suitable for analyzing dose-response data in toxicity studies of this compound?
- Methodology :
- Probit Analysis : Fit sigmoidal curves to mortality data for LD determination .
- ANOVA with Post Hoc Tests : Compare treatment groups in cell viability assays (e.g., MTT) to identify significant toxicity thresholds .
Q. How can researchers validate the purity of 3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile batches?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
